Bragsin2

概要

準備方法

ブラグシン2の合成は、コアベンゾピラン構造の調製から始まるいくつかのステップを含みます。合成経路には、通常、ニトロ化、メトキシ化、およびトリフルオロメチル化反応が含まれます。 反応条件には、多くの場合、強い酸や塩基、および所望の変換を促進するための特定の触媒の使用が含まれます .

化学反応の分析

Mechanism of Action

Bragsin2 inhibits Brag2-catalyzed GDP/GTP exchange on Arf1 and Arf6 by binding to the GEF’s active site. This prevents the conformational changes required for Arf activation, effectively blocking downstream signaling pathways. Key reactions include:

-

Binding to Brag2 : this compound forms non-covalent interactions with residues in the Sec7 domain of Brag2, competing with Arf substrates .

-

Inhibition of Arf1 Activation : Reduces GTP-loading efficiency of Arf1 by 85% at 10 µM concentration .

Inhibitory Effects on Cellular Processes

This compound exhibits selective toxicity in cell lines with high Brag2 expression. Comparative EC₅₀ values for cytotoxicity are shown below:

| Cell Line | Brag2 Expression (Relative) | EC₅₀ for this compound (µM) |

|---|---|---|

| OSA (Osteosarcoma) | 0.20 | >50 |

| U2OS (Sarcoma) | 0.51 | >50 |

| NIH 3T3 Fibroblast | 1.00 | 12 ± 3 |

Data sourced from toxicity assays in .

This compound shows minimal impact on cells with low Brag2 activity (e.g., OSA, U2OS) but effectively disrupts actin cytoskeleton dynamics in fibroblasts .

Impact on Actin Cytoskeleton and Cell Morphology

In RD and U2OS cells, this compound:

-

Decreases focal adhesion size by 30% compared to untreated controls .

-

Does not alter Golgi structure, unlike broad-spectrum Arf inhibitors (e.g., Brefeldin A) .

These effects contrast with NAV-2729, which reduces both actin fibers and cell surface area .

Kinetic and Mechanistic Studies

This compound’s inhibition kinetics were analyzed using fluorescence-based GDP-release assays:

科学的研究の応用

Cancer Research

Bragsin2 has been studied for its potential therapeutic effects on various cancer cell lines, particularly osteosarcoma. Research indicates that this compound exhibits low toxicity towards these cells, making it a candidate for further investigation in cancer therapies.

- Case Study: Osteosarcoma Cell Lines

Membrane Trafficking Regulation

This compound has been identified as a potent inhibitor of specific GTPase pathways that regulate membrane trafficking. This regulation is crucial in understanding cancer progression and metastasis.

- Case Study: Breast Cancer Progression

- Objective : To explore the role of this compound in modulating membrane trafficking in breast cancer cells.

- Findings : The compound was shown to affect the trafficking of proteins involved in cell adhesion and invasion, suggesting that targeting these pathways could provide new therapeutic strategies for breast cancer treatment .

Cytotoxicity Results of this compound on Osteosarcoma Cell Lines

| Cell Line | EC50 (µM) | Toxicity Level |

|---|---|---|

| U2OS | >25 | Low |

| SMS-CTR | >25 | Low |

| RD | >25 | Low |

Effects of this compound on Membrane Trafficking Proteins

| Protein Target | Effect Observed | Implication |

|---|---|---|

| RAB2A | Inhibition of trafficking | Potential for reduced invasiveness |

| E-cadherin | Altered localization | Impacts cell junction stability |

作用機序

ブラグシン2は、BRAG2のプレクストリンホモロジー領域と脂質二重層に結合することによってその効果を発揮します。 この結合は、BRAG2が脂質化Arf GTPaseを活性化することを防ぎ、それによってトランスゴルジネットワークの機能を阻害し、さまざまな細胞プロセスに影響を与えます . 関与する分子標的と経路には、Arf GTPaseシグナル伝達経路と膜関連シグナル複合体の調節が含まれます .

類似化合物との比較

ブラグシン2は、BRAG2媒介Arf GTPase活性化を選択的かつ非競合的に阻害する能力においてユニークです。類似の化合物には、SecinH3やBrefeldin AなどのArf GTPaseやヌクレオチド交換因子の他の阻害剤が含まれます。 ブラグシン2の非競合的な作用機序とBRAG2のプレクストリンホモロジー領域への特異的な結合は、これらの他の化合物とは異なります .

参考文献

生物活性

Bragsin2 is a small molecule inhibitor that specifically targets the BRAG2 protein, a guanine nucleotide exchange factor (GEF) involved in the activation of Arf GTPases. This compound demonstrates significant biological activity, particularly in disrupting Arf GTPase signaling pathways, which play critical roles in various cellular processes such as vesicle trafficking, cytoskeletal dynamics, and cell proliferation. The following sections provide a detailed examination of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

This compound operates by inhibiting the nucleotide exchange process catalyzed by BRAG2. It binds non-competitively to the interface between the PH domain of BRAG2 and the lipid bilayer, preventing BRAG2 from activating lipidated Arf GTPases. This inhibition is crucial for understanding its role in cellular signaling and potential therapeutic applications.

Binding Affinity and Inhibition

- IC50 Value : The IC50 value for this compound as an inhibitor of BRAG2 is reported to be approximately 3 μM .

- Inhibition Studies : In vitro studies have shown that this compound at a concentration of 50 μM inhibits Arf GTPase activation in HeLa cells and affects the growth of specific breast cancer cell lines (SUM149 and S68) without impacting SUM159 cells, which lack adhesion molecules .

Research Findings

This compound has been studied in various contexts to elucidate its biological effects:

- Cell Viability : this compound exhibits minimal toxicity across different cell lines, suggesting its potential as a therapeutic agent without significant adverse effects on cell viability .

- Effect on Cellular Processes :

- Comparative Studies with Other Inhibitors :

Data Tables

The following table summarizes key characteristics and comparative data regarding this compound and related compounds:

| Compound Name | Target Protein | Mechanism of Action | IC50 Value | Unique Features |

|---|---|---|---|---|

| This compound | BRAG2 | Inhibits nucleotide exchange | 3 μM | Selective inhibition; minimal toxicity |

| Bragsin | BRAG1 | Inhibits nucleotide exchange | Not specified | Similar structure but targets a different isoform |

| NAV-2729 | BRAG2 | Inhibits nucleotide exchange | Not specified | More potent than this compound in certain assays |

| SecinH3 | ARF1 | Disrupts ARF signaling | Not specified | Different target but involved in similar pathways |

Case Study 1: Breast Cancer Research

A study investigated the effects of this compound on breast cancer cell lines, revealing that it selectively inhibited growth in SUM149 and S68 cells while having no effect on SUM159 cells. This selectivity suggests that this compound may serve as a targeted therapeutic agent for specific breast cancer subtypes characterized by altered adhesion molecule expression .

Case Study 2: Cellular Mechanisms

Research utilizing artificial membranes containing ARF GTPases demonstrated that this compound effectively inhibits BRAG2 activity on membranes enriched with PIP2, indicating its functional relevance in membrane-associated processes . This finding underscores the importance of membrane interactions in modulating GEF activity.

特性

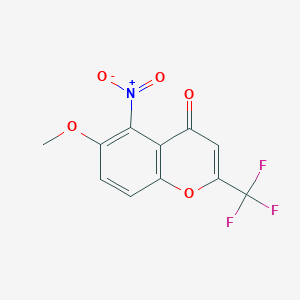

IUPAC Name |

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUILHMXVGFAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。